REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:10]=[C:11]([F:13])[CH:12]=1)[CH:5](O)[C:6]([OH:8])=[O:7].C(N(S(F)(F)[F:20])CC)C.[F:23][C:24]1[CH:25]=[C:26]([CH:33]=[C:34]([F:36])[CH:35]=1)[CH:27]([OH:32])[C:28]([O:30][CH3:31])=[O:29].[OH-].[Li+]>C(Cl)Cl>[F:23][C:24]1[CH:25]=[C:26]([CH:33]=[C:34]([F:36])[CH:35]=1)[CH:27]([OH:32])[C:28]([O:30][CH3:31])=[O:29].[F:1][C:2]1[CH:3]=[C:4]([CH:5]([F:20])[C:6]([OH:8])=[O:7])[CH:10]=[C:11]([F:13])[CH:12]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(C(=O)O)O)C=C(C1)F
|
Name
|
α-hydroxy methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
VI
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)S(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(C(=O)OC)O)C=C(C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at ambient temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 10 min. the cooling bath was removed
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
The mixture was then poured onto ice
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
WASH
|
Details
|
The organic phase was washed with saturated aqueous NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The product was purified by LC2000 chromatograpy (180 mL/min)
|
Type
|
DISSOLUTION
|
Details
|
by dissolving the ester in 70% aqueous dioxane
|
Type
|
CUSTOM
|
Details
|
tlc after 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The dioxane was removed via rotary evaporation
|
Type
|
WASH
|
Details
|
The aqueous mixture was first washed with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude solid was recrystallized from ethyl acetate/hexanes
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C(C(=O)OC)O)C=C(C1)F
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1)F)C(C(=O)O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:10]=[C:11]([F:13])[CH:12]=1)[CH:5](O)[C:6]([OH:8])=[O:7].C(N(S(F)(F)[F:20])CC)C.[F:23][C:24]1[CH:25]=[C:26]([CH:33]=[C:34]([F:36])[CH:35]=1)[CH:27]([OH:32])[C:28]([O:30][CH3:31])=[O:29].[OH-].[Li+]>C(Cl)Cl>[F:23][C:24]1[CH:25]=[C:26]([CH:33]=[C:34]([F:36])[CH:35]=1)[CH:27]([OH:32])[C:28]([O:30][CH3:31])=[O:29].[F:1][C:2]1[CH:3]=[C:4]([CH:5]([F:20])[C:6]([OH:8])=[O:7])[CH:10]=[C:11]([F:13])[CH:12]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(C(=O)O)O)C=C(C1)F
|
Name
|
α-hydroxy methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
VI
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)S(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(C(=O)OC)O)C=C(C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at ambient temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 10 min. the cooling bath was removed
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
The mixture was then poured onto ice
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
WASH
|
Details
|
The organic phase was washed with saturated aqueous NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The product was purified by LC2000 chromatograpy (180 mL/min)
|
Type
|
DISSOLUTION
|
Details
|
by dissolving the ester in 70% aqueous dioxane
|
Type
|
CUSTOM
|
Details
|
tlc after 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The dioxane was removed via rotary evaporation
|
Type
|
WASH
|
Details
|
The aqueous mixture was first washed with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude solid was recrystallized from ethyl acetate/hexanes
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C(C(=O)OC)O)C=C(C1)F
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1)F)C(C(=O)O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |